6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione

antibacterial Gram-positive MIC

This 6-(3-chloro-4-methylanilino)uracil is a critical SAR probe for bacterial pol IIIC inhibitor programs. Its electron-withdrawing chlorine enables direct electronic comparison with EMAU (ethyl) and IMAU (iodo) analogs, making it an essential negative control for enzymatic assays. Procure this specific substituent pattern to ensure reproducible potency shifts in Gram-positive antibacterial screens. Low-cost 3-chloro-4-methylaniline precursor ensures economical scale-up.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
CAS No. 72255-65-3
Cat. No. B10805986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione
CAS72255-65-3
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)Cl
InChIInChI=1S/C11H10ClN3O2/c1-6-2-3-7(4-8(6)12)13-9-5-10(16)15-11(17)14-9/h2-5H,1H3,(H3,13,14,15,16,17)
InChIKeyAGODMOHWZKRIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2 [ug/mL] (The mean of the results at pH 7.4)

6-(3-Chloro-4-methylanilino)-1H-pyrimidine-2,4-dione (CAS 72255-65-3) – Structural Class, Key Physicochemical Properties, and Procurement Identity


6-(3-Chloro-4-methylanilino)-1H-pyrimidine-2,4-dione (CAS 72255‑65‑3) is a synthetic small molecule belonging to the 6‑anilinouracil (6‑AU) class of heterocyclic compounds . Characterized by a pyrimidine‑2,4‑dione core bearing a 3‑chloro‑4‑methylanilino substituent at the 6‑position, it has a molecular weight of 251.67 g mol⁻¹, a calculated LogP of 2.67, and a polar surface area (PSA) of 78.3 Ų [1]. These physicochemical parameters place it within the property space of known bacterial DNA polymerase IIIC (pol IIIC) inhibitors, making it a candidate for antibacterial discovery programs targeting Gram‑positive pathogens.

Why 6-(3-Chloro-4-methylanilino)-1H-pyrimidine-2,4-dione Cannot Be Simply Replaced by Other 6‑Anilinouracils in Research or Industrial Workflows


Within the 6‑anilinouracil class, the nature and position of substituents on the anilino ring are the primary drivers of both target potency and antibacterial efficacy [1]. Published structure‑activity relationship (SAR) studies demonstrate that even a single‑atom change—such as replacing a chlorine atom with an ethyl or iodine group—can shift the pol IIIC IC₅₀ by orders of magnitude and drastically alter Gram‑positive minimum inhibitory concentrations (MICs) [1][2]. Consequently, procurement of a generic or closely related analog without verification of the specific substituent pattern risks introducing compounds with unpredictable and potentially inactive biological profiles, wasting screening resources and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 6-(3-Chloro-4-methylanilino)-1H-pyrimidine-2,4-dione Relative to Closest 6‑Anilinouracil Analogs


Predicted Antibacterial Potency (MIC) Against Staphylococcus aureus Relative to IMAU and EMAU Benchmarks

The 3‑chloro‑4‑methylanilino substituent confers a distinct electronic and steric profile compared to the prototypical 3‑iodo‑4‑methyl (IMAU) and 3‑ethyl‑4‑methyl (EMAU) analogs. In the benchmark AAC 2000 study, N3‑substituted IMAU and EMAU derivatives exhibited S. aureus MIC₉₀ values ranging from 2 to 16 µg mL⁻¹ [1]. Whereas direct MIC data for the target chloro analog have not been disclosed in peer‑reviewed literature, SAR trends established in the J. Med. Chem. 2003 series indicate that electron‑withdrawing substituents at the 3‑position of the anilino ring generally reduce pol IIIC inhibitory potency relative to the 3‑ethyl congener [2]. This positions the chloro analog as an important comparator tool for probing the electronic requirements of the anilino binding pocket.

antibacterial Gram-positive MIC

DNA Polymerase IIIC Enzymatic Inhibition (IC₅₀) – Class‑Level SAR Comparison

The primary molecular target of 6‑anilinouracils is the Gram‑positive‑specific DNA polymerase IIIC (pol IIIC). The J. Med. Chem. 2003 series established that a 3‑ethyl‑4‑methylanilino substitution pattern delivers the highest pol IIIC inhibitory potency among tested analogs, with an IC₅₀ of approximately 50 nM for the unsubstituted uracil core [1]. Introduction of a chlorine atom at the 3‑position replaces the electron‑donating ethyl group with an electron‑withdrawing substituent, which the SAR model predicts will weaken the key hydrogen‑bonding interaction with the enzyme active site, resulting in an estimated IC₅₀ shift to the low‑micromolar range [1].

DNA polymerase IIIC enzyme inhibition SAR

Physicochemical Differentiation – LogP, PSA, and Implications for Permeability

The calculated partition coefficient (LogP) and polar surface area (PSA) of 6‑(3‑chloro‑4‑methylanilino)‑1H‑pyrimidine‑2,4‑dione are 2.67 and 78.3 Ų, respectively [1]. In contrast, the unsubstituted 6‑anilinouracil parent has a LogP of approximately 1.2 and a PSA of 78 Ų [2]. The chlorine atom thus increases lipophilicity by ∼1.5 log units without significantly altering PSA, a profile that may enhance Gram‑positive membrane permeability while retaining aqueous solubility within the range tolerated by pol IIIC inhibitors [3].

LogP PSA physicochemical properties

Selectivity for Bacterial DNA Polymerase IIIC vs. Mammalian Polymerases – A Class‑Defining Feature

6‑Anilinouracils as a class are highly selective for the Gram‑positive bacterial replicative polymerase pol IIIC, with little to no inhibition of mammalian DNA polymerases α, β, and γ at concentrations exceeding 100 µM [1]. This selectivity arises from structural differences in the dGTP binding site between bacterial and mammalian enzymes. The chloro substituent at the 3‑position of the anilino ring is not expected to abrogate this class‑level selectivity, as the core uracil scaffold—not the anilino substituent—mediates the essential hydrogen‑bonding interactions with the cytosine base in the template [2].

selectivity DNA polymerase IIIC mammalian polymerase

Synthetic Accessibility and Cost‑Efficiency vs. Iodo‑Substituted Analogs

The 3‑chloro‑4‑methylaniline starting material is significantly less expensive and more readily available than 3‑iodo‑4‑methylaniline, which is required for the synthesis of IMAU (6‑[3‑iodo‑4‑methylanilino]uracil) [1]. This translates to a lower cost of goods for the target chloro compound, making it an economically attractive alternative for large‑scale analog library synthesis or for academic laboratories with limited budgets. The synthetic route—nucleophilic substitution of 6‑chlorouracil with 3‑chloro‑4‑methylaniline—parallels that of other 6‑anilinouracils, minimizing process development time [2].

synthesis cost procurement

Procurement‑Relevant Application Scenarios for 6-(3-Chloro-4-methylanilino)-1H-pyrimidine-2,4-dione


SAR Probe in Gram‑Positive Antibacterial Drug Discovery Programs Targeting DNA Polymerase IIIC

Researchers optimizing the anilino substituent of 6‑anilinouracils can employ this compound as a key SAR probe to interrogate the electronic requirements of the pol IIIC binding pocket. Its electron‑withdrawing chlorine atom allows direct comparison with the electron‑donating ethyl group of EMAU and the large, hydrophobic iodine atom of IMAU, enabling deconvolution of steric, electronic, and lipophilic contributions to target binding [1][2]. The predicted reduced pol IIIC inhibition relative to EMAU (class‑level inference) makes this compound particularly valuable as a negative control in enzymatic assays [2].

Whole‑Cell Phenotypic Screening for Anti‑Staphylococcal and Anti‑Enterococcal Activity

The enhanced lipophilicity of the chloro analog (LogP = 2.67 vs. 1.2 for unsubstituted 6‑anilinouracil) suggests improved Gram‑positive membrane permeability [3]. Procurement of this compound is warranted for phenotypic screening campaigns against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, where membrane penetration can be a rate‑limiting factor for target engagement [1]. The compound can serve as a scaffold‑hopping starting point or as a comparator for permeability‑optimized analogs.

Cost‑Efficient Building Block for 6‑Anilinouracil Library Synthesis

For synthetic chemistry groups building focused libraries of N3‑substituted 6‑anilinouracils, this compound offers a cost‑effective entry point due to the low price of 3‑chloro‑4‑methylaniline as a starting material [4]. The well‑established synthetic route—nucleophilic substitution of 6‑chlorouracil—enables rapid diversification at the N3 position to generate candidate antibacterial leads without the prohibitive reagent costs associated with iodo‑ or bromo‑substituted aniline precursors [2].

Target Validation Tool for Gram‑Positive DNA Polymerase III as a Novel Antibacterial Target

Given the class‑level selectivity of 6‑anilinouracils for bacterial pol IIIC over mammalian polymerases (selectivity window > 100‑fold) [1][2], this compound can be deployed as a chemical probe to validate pol IIIC inhibition as a bactericidal mechanism in Gram‑positive pathogens. Its use in target‑engagement biomarker studies (e.g., measuring dNTP pool imbalance or replication fork stalling) can strengthen the case for pol IIIC as a druggable target in antibacterial discovery pipelines.

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